2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one
Description
Properties
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-[(Z)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15-14(8-4-7-13-5-2-1-3-6-13)21-16(17-15)18-9-11-20-12-10-18/h1-8H,9-12H2/b7-4-,14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUSMMJBKMAORX-STIUHYITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C=C\C3=CC=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one typically involves the reaction of morpholine with a thiazolone precursor and a phenylpropenylidene derivative. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions to form the thiazolone ring.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where morpholine reacts with a suitable leaving group on the thiazolone core.
Addition of the Phenylpropenylidene Group: The phenylpropenylidene group can be added through a condensation reaction between the thiazolone-morpholine intermediate and a cinnamaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolone derivatives.
Substitution: Formation of substituted thiazolone derivatives with various functional groups.
Scientific Research Applications
2-Morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Substituent Variations and Structural Implications
Thiazol-4-one derivatives differ primarily in substituents at positions 2 and 5, which dictate their physicochemical and biological properties. Key analogues include:
Key Observations:
- Morpholino vs. Phenylamino Groups: Morpholino-containing derivatives (e.g., target compound, ) exhibit higher solubility compared to phenylamino-substituted analogues (), which are more lipophilic and may favor membrane penetration .
- Propenylidene vs. Benzylidene/Pyridinylmethylene: The target’s propenylidene group introduces an aliphatic conjugated system, whereas benzylidene () and pyridinylmethylene () substituents are aromatic, affecting π-π stacking and electronic properties .
Biological Activity
2-Morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This compound is characterized by its unique molecular structure, which includes a morpholino group and a propenylidene moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C₁₆H₁₆N₂O₂S
- Molecular Weight : 300.37 g/mol
- CAS Number : 1164472-93-8
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, influencing pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may act by:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through modulation of cell cycle regulators.
- Affecting mitochondrial membrane potential, which is critical in the intrinsic apoptotic pathway.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines:
-
Cell Viability Assays :
- The compound was tested on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines using MTT assays.
- Results indicated significant cytotoxicity with IC₅₀ values of approximately 5.02 µM for MCF-7 and 15.24 µM for MDA-MB-231 cells, demonstrating higher efficacy compared to standard chemotherapeutic agents like etoposide, which had IC₅₀ values exceeding 50 µM in similar assays .
- Apoptosis Induction :
-
Impact on Cell Cycle :
- The compound was shown to arrest the cell cycle at the G0/G1 phase, leading to reduced proliferation rates in treated cells.
Data Table: Summary of Biological Activity
| Study | Cell Line | IC₅₀ (µM) | Mechanism | Effects Observed |
|---|---|---|---|---|
| Study 1 | MCF-7 | 5.02 | Apoptosis | Increased apoptotic cells; Caspase activation |
| Study 2 | MDA-MB-231 | 15.24 | Cell Cycle Arrest | G0/G1 phase arrest; Reduced proliferation |
| Study 3 | Human Skin Fibroblasts | 28.52 | Lower Cytotoxicity | Less effect compared to cancer cells |
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing 2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one?
The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the thiazol-4-one core via cyclization under acidic or basic conditions .
- Substitution : Introduction of the morpholino group using morpholine as a nucleophile, often requiring anhydrous solvents like DMF or THF .
- Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity . Optimization involves adjusting reaction temperatures (60–100°C), solvent polarity, and catalyst choice (e.g., p-toluenesulfonic acid for cyclization) .
Q. How is the structural integrity of this compound validated during synthesis?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry, with emphasis on olefinic proton coupling constants (J = 10–12 Hz for Z,Z-configuration) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect byproducts .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
Initial screening includes:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits . Positive controls (e.g., doxorubicin for anticancer tests) and triplicate replicates are essential for reliability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?
Methodologies include:
- Functional Group Variation : Synthesizing analogs with modified substituents (e.g., replacing morpholino with piperidine) and comparing bioactivity .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2 .
- Pharmacophore Mapping : Identifying critical moieties (e.g., thiazol-4-one core) using software like Schrödinger . Data contradictions (e.g., inconsistent IC across cell lines) may arise from assay variability; statistical tools (ANOVA, Tukey’s test) are recommended for analysis .
Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?
Challenges include low melting points and polymorphism. Solutions involve:
- Solvent Screening : Slow evaporation in polar solvents (e.g., DMSO/water mixtures) to promote crystal growth .
- SHELX Refinement : Using SHELXL for structure solution, with attention to disorder modeling for flexible substituents (e.g., propenylidene group) .
- Temperature Control : Crystallization at 4°C to stabilize metastable forms .
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models?
Discrepancies often stem from pharmacokinetic factors (e.g., poor bioavailability). Approaches include:
- Formulation Optimization : Liposomal encapsulation to enhance solubility .
- Metabolic Stability Assays : Liver microsome studies to identify rapid degradation pathways .
- Dose-Response Calibration : Adjusting in vivo doses based on in vitro IC and plasma protein binding assays .
Q. What advanced techniques enable selective functionalization of the thiazol-4-one core?
- Microwave-Assisted Synthesis : Accelerates reactions (e.g., allylation of the thiazol-4-one) with reduced side products .
- Protecting Groups : Use of Boc for morpholino protection during substitutions .
- Catalytic Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
